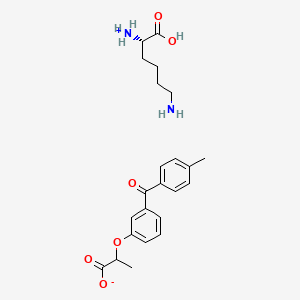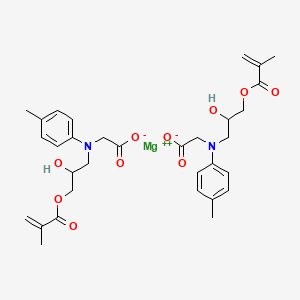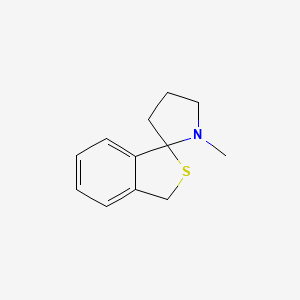
1'-Methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) is a complex organic compound characterized by its unique spiro structure, which includes a benzo©thiophene and a pyrrolidine ring.
Métodos De Preparación
The synthesis of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) typically involves the formation of the spiro linkage between the benzo©thiophene and pyrrolidine rings. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) can be compared with other spiro compounds, such as spiroindoles and spirooxindoles. These compounds share a similar spiro structure but differ in their specific ring systems and functional groups. The uniqueness of 1’-Methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) lies in its combination of a benzo©thiophene and a pyrrolidine ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
83962-44-1 |
|---|---|
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
1'-methylspiro[1H-2-benzothiophene-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H15NS/c1-13-8-4-7-12(13)11-6-3-2-5-10(11)9-14-12/h2-3,5-6H,4,7-9H2,1H3 |
Clave InChI |
HNHKQLDCQSSSLY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC12C3=CC=CC=C3CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



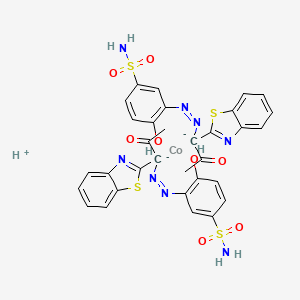
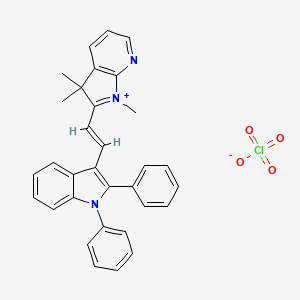

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)

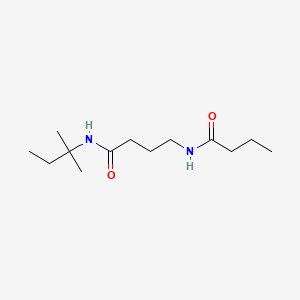
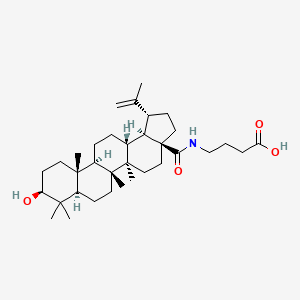
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)

